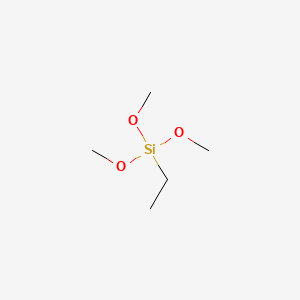

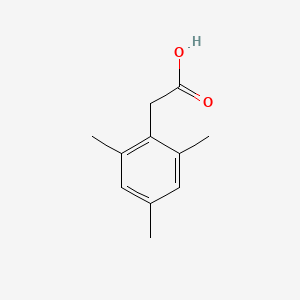

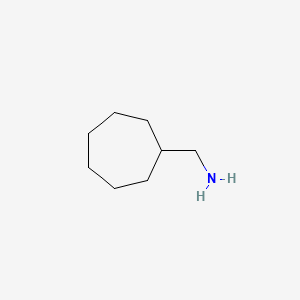

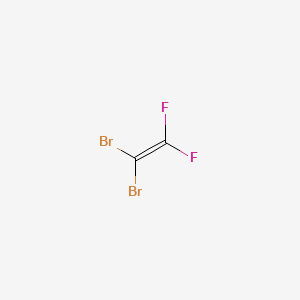

![molecular formula C13H9ClN2O2 B1346777 10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile CAS No. 1017037-61-4](/img/structure/B1346777.png)

10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile (CQC) is a chemical compound that has been studied extensively in recent years due to its potential applications in a variety of scientific disciplines. CQC has been found to have a wide range of properties, including antimicrobial, anti-inflammatory, and anticancer activities. In addition, CQC has demonstrated potential as an antioxidant and has been studied for its potential to act as a photosensitizer in photodynamic therapy.

科学的研究の応用

Quinoline Derivatives in Scientific Research

Quinoline and its derivatives have been extensively studied for their potential applications across various fields of scientific research. These compounds, characterized by their heterocyclic structure containing a benzene ring fused with a pyridine ring, exhibit a broad spectrum of biological and chemical properties. The versatility of quinoline derivatives stems from their structural diversity, allowing for modifications that can tailor these compounds for specific scientific applications.

Anticorrosive Properties

Quinoline derivatives are recognized for their anticorrosive capabilities. Studies have highlighted their effectiveness as corrosion inhibitors, particularly in protecting metallic surfaces from degradation. The presence of electron-rich centers in quinoline derivatives enables them to form stable chelating complexes with metal surfaces, thus preventing corrosion. This property is crucial for extending the lifespan of metal-based structures and components in industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).

Catalytic Applications

The structural and electronic properties of quinoline derivatives make them effective catalysts in various chemical reactions. For instance, these compounds have been explored for their role in carbon dioxide (CO2) conversion processes. The ability to catalyze the conversion of CO2 into valuable chemicals presents an opportunity to address the challenges of CO2 emissions and greenhouse gas accumulation. Research in this area focuses on developing efficient and sustainable catalytic systems that can facilitate the transformation of CO2 into useful products, thereby contributing to carbon recycling and utilization strategies (Ruina Zhang et al., 2023).

Biological Activities

The biological activities of quinoline derivatives encompass a wide range of therapeutic potentials, including antimicrobial, antifungal, and anticancer properties. These compounds have been investigated for their ability to interact with biological targets, offering a foundation for the development of new drugs and treatments. The structural adaptability of quinoline derivatives allows for the optimization of their biological activities, enhancing their effectiveness as potential therapeutic agents. Studies in this area aim to elucidate the mechanisms of action of these compounds and to identify promising candidates for further drug development (L. Nainwal et al., 2019).

特性

IUPAC Name |

10-chloro-3,4-dihydro-2H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-13-8(6-15)7-16-10-5-12-11(4-9(10)13)17-2-1-3-18-12/h4-5,7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDCYTKFFZLNKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)